molecular formula C6H4Cl3NO B14155249 3-Amino-2,4,6-trichlorophenol CAS No. 35869-49-9

3-Amino-2,4,6-trichlorophenol

Cat. No.: B14155249
CAS No.: 35869-49-9
M. Wt: 212.5 g/mol
InChI Key: FVWRGRIEWWZRHQ-UHFFFAOYSA-N
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Description

3-Amino-2,4,6-trichlorophenol (C₆H₄Cl₃NO) is a chlorinated phenolic compound featuring an amino group (-NH₂) at the 3-position and chlorine substituents at the 2-, 4-, and 6-positions of the benzene ring. Chlorophenols are widely studied for their industrial uses, environmental persistence, and toxicity, making this class of compounds critical for regulatory and analytical chemistry .

Properties

CAS No.

35869-49-9

Molecular Formula

C6H4Cl3NO

Molecular Weight

212.5 g/mol

IUPAC Name

3-amino-2,4,6-trichlorophenol

InChI

InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2

InChI Key

FVWRGRIEWWZRHQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2,4,6-trichlorophenol can be synthesized through the chlorination of phenol followed by amination. The chlorination process involves the electrophilic substitution of phenol with chlorine gas in the presence of a catalyst such as ferric chloride. The resulting 2,4,6-trichlorophenol is then subjected to amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of phenol followed by catalytic amination. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated control systems are employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,4,6-trichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Amino-2,4,6-trichlorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,4,6-trichlorophenol involves its interaction with cellular components. The compound can inhibit enzyme activity by binding to active sites or altering protein structures. It also affects cellular pathways by disrupting membrane integrity and inducing oxidative stress. These actions result in antimicrobial and potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The position and number of chlorine atoms and functional groups (e.g., -NH₂) significantly influence chemical reactivity, solubility, and environmental impact. Key analogues include:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol)
3-Amino-2,4,6-trichlorophenol Not explicitly listed C₆H₄Cl₃NO NH₂ (3), Cl (2,4,6) ~212.46 (estimated)
2,4,6-Trichlorophenol 88-06-2 C₆H₃Cl₃O Cl (2,4,6) 197.45
2-Amino-3,4,6-trichlorophenol 6358-15-2 C₆H₄Cl₃NO NH₂ (2), Cl (3,4,6) 212.46
3,4,5-Trichlorophenol 609-19-8 C₆H₃Cl₃O Cl (3,4,5) 197.45
2,3,4,6-Tetrachlorophenol 58-90-2 C₆H₃Cl₄O Cl (2,3,4,6) 231.89

Key Observations :

  • Isomer Differences: 2-Amino-3,4,6-trichlorophenol (CAS 6358-15-2) is a positional isomer with the amino group at the 2-position. Such isomerism can lead to differences in biological activity and environmental degradation pathways .

Physicochemical Properties

Solubility and Stability
  • This compound: Predicted to have moderate aqueous solubility due to the polar -NH₂ group, though exact data are unavailable.
  • 2,4,6-Trichlorophenol: Low water solubility (0.45 g/L at 20°C) and high stability under neutral conditions .
  • Amino-Substituted Analogues: Amino groups generally increase solubility; e.g., 3-amino-2-methylphenol (CAS 53222-92-7) has a solubility of ~4.8 g/L in water .
Adsorption and Environmental Persistence

Chlorophenols adsorb strongly to organic matter and sediments due to hydrophobicity. The amino group in this compound may reduce adsorption compared to fully chlorinated analogues like 2,3,4,6-tetrachlorophenol (log Kₒw = 4.1) .

Toxicity and Environmental Impact

  • Chlorophenols: 2,4,6-Trichlorophenol is classified as a priority pollutant by the EPA due to carcinogenicity and bioaccumulation .
  • Amino Derivatives: The -NH₂ group may alter toxicity profiles. For example, aminophenols exhibit lower acute toxicity than their chlorinated counterparts but may form hazardous metabolites .

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